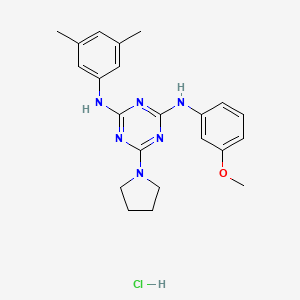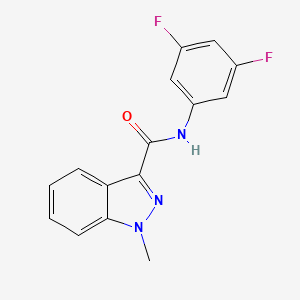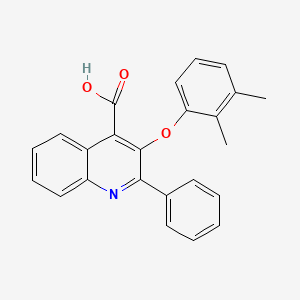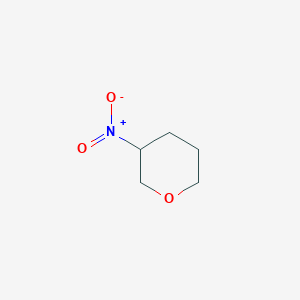![molecular formula C19H18N2OS B2845032 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 324758-47-6](/img/structure/B2845032.png)
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is a chemical compound with the molecular formula C19H18N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” are not available, thiazole derivatives are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .科学的研究の応用
Quality Control and Synthesis
The development of quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, highlights the importance of rigorous quality assessments in the introduction of new medicinal products. The study by Sych et al. (2018) established methods for the identification, determination of impurities, and quantitative determination of such compounds, emphasizing the critical role of analytical techniques like IR, UV, and 1H NMR spectroscopy in ensuring substance standardization and safety (Sych et al., 2018).
Antimicrobial and Anticancer Applications
The synthesis and antimicrobial screening of thiazole derivatives incorporating the thiazole ring, as explored by Desai et al. (2013), demonstrate the potential of such compounds in treating microbial diseases, particularly bacterial and fungal infections. These findings suggest that thiazole derivatives could serve as valuable therapeutic agents against a range of pathogens (Desai et al., 2013).
Moreover, the design and synthesis of novel thiazolidinedione derivatives for anti-hyperglycemic and anti-hyperlipidemic agents, as investigated by Shrivastava et al. (2016), indicate the therapeutic versatility of thiazole-based compounds. Their research points towards the potential of such derivatives in managing diabetes and associated lipid disorders, with some compounds showing effects comparable to standard treatments like pioglitazone (Shrivastava et al., 2016).
Advanced Materials and Imaging
Thiazole derivatives also find applications in the synthesis of novel aromatic polyimides, which are materials with potential use in advanced technological applications due to their desirable physical properties, such as solubility and thermal stability, as demonstrated by Butt et al. (2005). This research underscores the role of thiazole-based compounds in the development of new materials with broad industrial applications (Butt et al., 2005).
Additionally, the development of radiolabelled, nonpeptide angiotensin II antagonists for receptor imaging, as explored by Hamill et al. (1996), showcases the application of thiazole derivatives in medical imaging and diagnostics, providing tools for advanced understanding and treatment of cardiovascular diseases (Hamill et al., 1996).
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-3-14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMSNXGSRLVESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)
![ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2844964.png)


![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)
![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)
